molecular formula C12H22LiNSi2 B14692796 lithium;N,N-bis(trimethylsilyl)aniline CAS No. 34034-04-3

lithium;N,N-bis(trimethylsilyl)aniline

Cat. No.: B14692796
CAS No.: 34034-04-3
M. Wt: 243.4 g/mol
InChI Key: BWWLIVPZNBRDQO-UHFFFAOYSA-N
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Description

Lithium;N,N-bis(trimethylsilyl)aniline is an organolithium compound with the chemical formula LiN(Si(CH₃)₃)₂. It is commonly used as a strong non-nucleophilic base in organic synthesis. This compound is known for its high reactivity and is often employed in various chemical reactions due to its ability to deprotonate a wide range of substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;N,N-bis(trimethylsilyl)aniline can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or hexane. The reaction can be represented as follows:

HN(Si(CH3)3)2+C4H9LiLiN(Si(CH3)3)2+C4H10HN(Si(CH₃)₃)₂ + C₄H₉Li → LiN(Si(CH₃)₃)₂ + C₄H₁₀ HN(Si(CH3​)3​)2​+C4​H9​Li→LiN(Si(CH3​)3​)2​+C4​H10​

Once formed, the compound can be purified by sublimation or distillation .

Industrial Production Methods

While this compound is commercially available, its industrial production follows similar synthetic routes as described above. The large-scale production involves careful control of reaction conditions to ensure high yield and purity. The compound is typically handled under an inert atmosphere to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Lithium;N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:

    Deprotonation Reactions: It is widely used to deprotonate weak acids, forming lithium salts.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with electrophiles.

    Addition Reactions: It can add to carbonyl compounds to form lithium enolates.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents such as THF, hexane, or toluene, under an inert atmosphere to prevent moisture and air from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, deprotonation reactions yield lithium salts, while addition reactions with carbonyl compounds yield lithium enolates .

Scientific Research Applications

Lithium;N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which lithium;N,N-bis(trimethylsilyl)aniline exerts its effects involves its strong basicity and ability to deprotonate weak acids. The compound acts as a scavenger for hydrofluoric acid, forming a robust cathode-electrolyte interphase and suppressing side reactions in electrochemical applications . Its strong non-nucleophilic base properties make it highly effective in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium bis(trimethylsilyl)amide
  • Potassium bis(trimethylsilyl)amide

Comparison

Lithium;N,N-bis(trimethylsilyl)aniline is unique due to its high reactivity and strong basicity compared to its sodium and potassium counterparts. It is less nucleophilic and more sterically hindered, making it suitable for specific reactions where other bases might not be effective .

Properties

CAS No.

34034-04-3

Molecular Formula

C12H22LiNSi2

Molecular Weight

243.4 g/mol

IUPAC Name

lithium;N,N-bis(trimethylsilyl)aniline

InChI

InChI=1S/C12H22NSi2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h8-11H,1-6H3;/q-1;+1

InChI Key

BWWLIVPZNBRDQO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)N(C1=CC=[C-]C=C1)[Si](C)(C)C

Origin of Product

United States

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